2-azido-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-azido-N-(2,5-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6F2N4O and a molecular weight of 212.16 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include the presence of both azido and difluorophenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride to form N-(2,5-difluorophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Reduction Reactions: 2-amino-N-(2,5-difluorophenyl)acetamide.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
2-azido-N-(2,5-difluorophenyl)acetamide is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: In proteomics research for labeling and identifying proteins.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-N-(2,5-difluorophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can undergo cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. The compound can also be reduced to form amines, which can interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-azidoacetamide: Lacks the difluorophenyl group, making it less versatile in certain chemical reactions.
N-(2,5-difluorophenyl)acetamide: Lacks the azido group, limiting its reactivity in cycloaddition reactions.
2-azido-N-(4-fluorophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-azido-N-(2,5-difluorophenyl)acetamide is unique due to the presence of both azido and difluorophenyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-azido-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4O/c9-5-1-2-6(10)7(3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIQFMFVANUUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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